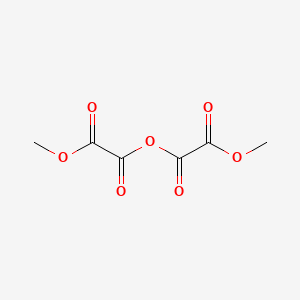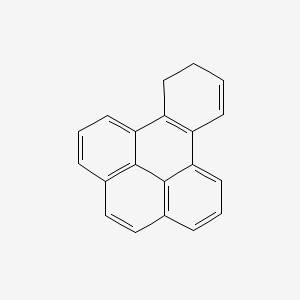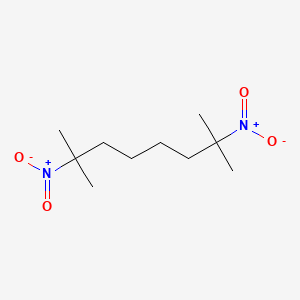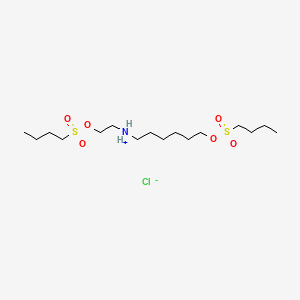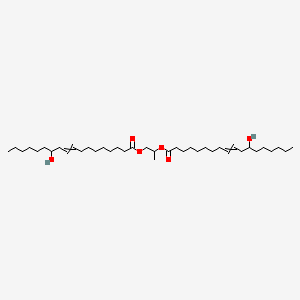
2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate is a complex organic compound with significant applications in various fields. This compound is characterized by its long-chain fatty acid structure, which includes hydroxyl and ester functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate typically involves the esterification of ricinoleic acid. One common method includes the reaction of ricinoleic acid with propylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions, such as temperature and pressure control, can enhance yield and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Aplicaciones Científicas De Investigación
2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate has several scientific research applications:
Chemistry: Used in the synthesis of biodegradable polymers and as a monomer for polyanhydrides.
Biology: Studied for its biocompatibility and potential use in drug delivery systems.
Medicine: Investigated for its ability to form biocompatible and biodegradable drug carriers.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate involves its interaction with biological membranes and enzymes. The hydroxyl and ester groups facilitate its incorporation into lipid bilayers, enhancing its ability to deliver drugs to specific targets. The compound’s biodegradability ensures that it can be broken down into non-toxic byproducts .
Comparación Con Compuestos Similares
Similar Compounds
Ricinoleic Acid: A precursor in the synthesis of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate.
12-Hydroxyoctadec-9-enoic Acid: Another hydroxylated fatty acid with similar properties.
Polyhydroxyalkanoates: Biodegradable polymers with similar applications in drug delivery and biocompatibility.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and ester groups, which provide it with distinct chemical reactivity and biocompatibility. Its ability to form biodegradable polymers and its potential in drug delivery systems make it a valuable compound in scientific research .
Propiedades
Número CAS |
56414-56-3 |
|---|---|
Fórmula molecular |
C39H72O6 |
Peso molecular |
637.0 g/mol |
Nombre IUPAC |
2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C39H72O6/c1-4-6-8-22-28-36(40)30-24-18-14-10-12-16-20-26-32-38(42)44-34-35(3)45-39(43)33-27-21-17-13-11-15-19-25-31-37(41)29-23-9-7-5-2/h18-19,24-25,35-37,40-41H,4-17,20-23,26-34H2,1-3H3 |
Clave InChI |
OMERZWZBMKPVFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


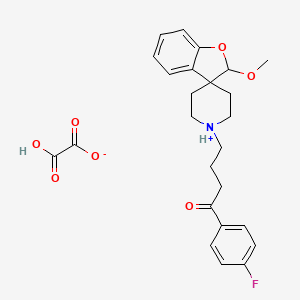
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)

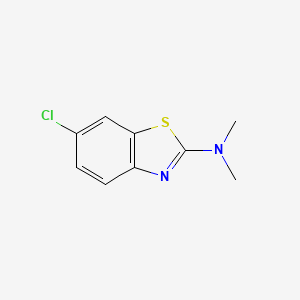
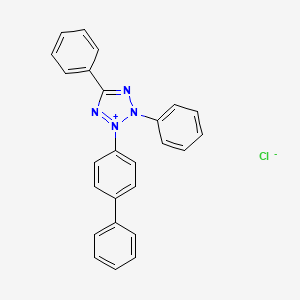

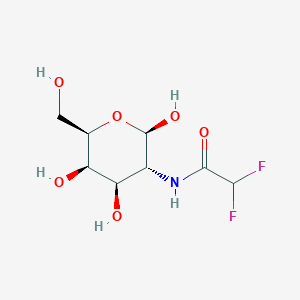

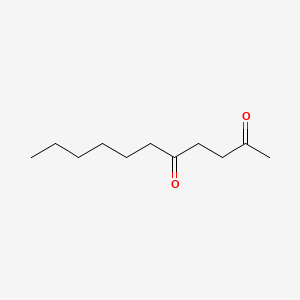
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
